molecular formula C12H24O B1346012 Cyclohexanehexanol CAS No. 4354-58-9

Cyclohexanehexanol

Cat. No. B1346012
CAS RN: 4354-58-9
M. Wt: 184.32 g/mol
InChI Key: SRWKSFRBHIWJSD-UHFFFAOYSA-N
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Description

Cyclohexanehexanol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 184.32 and a molecular formula of C12H24O .


Synthesis Analysis

Cyclohexanehexanol can be synthesized from lignin-based phenolic compounds using hydrogen over supported metal catalysts . Another method involves the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts .


Molecular Structure Analysis

Cyclohexanehexanol contains a total of 37 bonds, including 13 non-H bonds, 6 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol . Its molecular formula is C12H24O .


Chemical Reactions Analysis

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid . The oxidation of cyclohexane is another important reaction, producing cyclohexanol and cyclohexanone .


Physical And Chemical Properties Analysis

Cyclohexanehexanol is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .

Safety And Hazards

Cyclohexanehexanol is combustible and can be harmful if swallowed or inhaled. It may cause skin and respiratory irritation .

Future Directions

The selective oxidation of cyclohexane, in the route of nylon-6,6 production, requires urgent improvement . The production of cyclohexanol and cyclohexanone from cyclohexane is of interest to the nylon manufacturing industry .

properties

IUPAC Name

6-cyclohexylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKSFRBHIWJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195874
Record name 6-Cyclohexanehexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanehexanol

CAS RN

4354-58-9
Record name 6-Cyclohexanehexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanehexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Cyclohexanehexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-cyclohexylidene-hexan-1-ol (1.05 g, 5.77 mmol) in MEOH (40 mL) was hydrogenated with Pd—C (0.23 g, 10% w/w) in a Parr apparatus at 50 psi of H2 overnight. The catalyst was removed by filtration, and the filtrate was evaporated under reduced pressure to give 6-cyclohexyl-hexan-1-ol (1.02 g, 96%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 3.63 (2H, t, J=6.6 Hz), 1.46–1.80 (7H, m), 1.04–1.44 (12H, m), 0.86 (2H, m); 13C NMR (75 MHz, CDCl3) δ 63.33, 37.92, 37.74, 33.72, 33.08, 30.04, 27.10, 27.04, 26.73, 26.05.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Ren, M Yao, W Yang, Y Li, J Gao - Open Chemistry, 2014 - degruyter.com
… [14] reported the decolorization of aqueous Brilliant Green (BG), and it was confirmed that benzoic acid, 1,2,3,4,5,6cyclohexanehexanol and carboxylic acids, including oxalic acid, …
Number of citations: 25 www.degruyter.com
M Matsumura, TAT Akai… - Japanese journal of …, 1996 - iopscience.iop.org
… In the case of the samples for PL measurements, the ALQ layer was separated from the cathode by interposing an inositol (cyclohexanehexanol) or 4MTPD layer as the spacer between …
Number of citations: 5 iopscience.iop.org
ES Njumbe - 2004 - search.proquest.com
The primary objective of the work presented in this thesis was to assess the impact of industrialization and urbanization on the hydrogeochemistry of a rapidly developing tropical urban …
Number of citations: 1 search.proquest.com
D McLaren - 2014 - books.google.com
Malnutrition and the Eye discusses the nutritional influences on vision structure and function. This book is organized into three parts encompassing 17 chapters that cover that nutritional …
Number of citations: 145 books.google.com
MJ Eadie, JH Tyrer, JH Tyrer - 1983 - Springer
Biochemical Neurology Page 1 MJ Eadie · JH Tyrer Biochemical Neurology Page 2 BIOCHEMICAL NEUROLOGY Page 3 BIOCHEMICAL NEUROLOGY M. J. Eadie and JH Tyrer …
Number of citations: 12 link.springer.com
WC Conway - 1997 - Texas Tech University
Number of citations: 5

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